Chloromethylphenethyltris(trimethylsiloxy)silane
CAS No.: 167426-89-3
Cat. No.: VC0071687
Molecular Formula: C18H37ClO3Si4
Molecular Weight: 449.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167426-89-3 |
|---|---|
| Molecular Formula | C18H37ClO3Si4 |
| Molecular Weight | 449.281 |
| IUPAC Name | 2-[4-(chloromethyl)phenyl]ethyl-tris(trimethylsilyloxy)silane |
| Standard InChI | InChI=1S/C18H37ClO3Si4/c1-23(2,3)20-26(21-24(4,5)6,22-25(7,8)9)15-14-17-10-12-18(16-19)13-11-17/h10-13H,14-16H2,1-9H3 |
| Standard InChI Key | FSLGCHKYZMFYLO-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)CCl)(O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Chloromethylphenethyltris(trimethylsiloxy)silane is an organosilicon compound that belongs to the family of siloxane-based materials. This compound exists as a mixture of isomers, with variations in the position of substituents on the phenyl ring (meta and para positions) as well as in the ethyl linker (alpha and beta positions) .
Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 167426-89-3 |
| Molecular Formula | C18H37ClO3Si4 |
| Molecular Weight | 449.284 g/mol |
| Synonyms | chloroMethylphenethyltris(triMethylsiloxy)silane, mixed m-,p- ,a-,b-isomers |
| IUPAC Name | 2-[4-(Chloromethyl)phenyl]ethyltris(trimethylsiloxy)silane |
The chemical structure consists of a central silicon atom bonded to three trimethylsiloxy groups and a phenethyl group that contains a chloromethyl substituent on the aromatic ring . The tris(trimethylsiloxy)silane moiety serves as a common structural feature found in various silicon-based coupling agents and surface modifiers.
Physical and Chemical Properties
Chloromethylphenethyltris(trimethylsiloxy)silane exhibits the following physical and chemical properties:
| Property | Description |
|---|---|
| Physical State | Clear liquid |
| Color | Colorless to light yellow |
| Solubility | Insoluble in water, soluble in organic solvents |
| Commercial Purity | ≥ 95% |
| Appearance | Clear liquid |
| Stability | Sensitive to moisture (hydrolyzes in presence of water) |
The compound's physical properties are consistent with other organosilicon compounds in this family, featuring relatively high boiling points and low water solubility .
Structural Relationship to Other Trimethylsiloxy Compounds
Chloromethylphenethyltris(trimethylsiloxy)silane belongs to a broader family of compounds that share the tris(trimethylsiloxy)silane framework. This structural feature is common in various silicone-based materials and coupling agents.
Related Compounds
Several structurally related compounds with the tris(trimethylsiloxy)silane core include:
| Compound Name | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| Tris(trimethylsiloxy)silane | 1873-89-8 | C9H28O3Si4 | Has a hydrogen instead of phenethyl chloromethyl group |
| Phenyltris(trimethylsiloxy)silane | N/A | C15H32O3Si4 | Contains a phenyl group instead of phenethyl chloromethyl group |
| 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane | 17096-07-0 | C16H38O5Si4 | Contains a methacryloyloxy propyl group |
| Propyltris(trimethylsiloxy)silane | 60111-46-8 | C12H34O3Si4 | Contains a simple propyl group |
| Tetrakis(trimethylsiloxy)silane | 3555-47-3 | C12H36O4Si5 | Contains four trimethylsiloxy groups |
These structural relationships demonstrate the versatility of the trimethylsiloxy silane scaffold in creating compounds with varied functionalities for specific applications .
Applications and Uses
Chloromethylphenethyltris(trimethylsiloxy)silane serves as a multifunctional compound with applications across several industries due to its unique chemical structure.
Surface Modification
The compound functions as an effective silane coupling agent, serving as a molecular bridge between inorganic substrates and organic materials. This property makes it valuable for:
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Surface modification of inorganic substrates
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Improving adhesion between dissimilar materials
-
Enhancing compatibility between fillers and polymer matrices
The siloxane portion of the molecule can bond with hydroxyl groups on inorganic surfaces, while the organic functional group (chloromethylphenethyl) can interact with organic materials.
Industrial Applications
Chloromethylphenethyltris(trimethylsiloxy)silane finds utility in various industrial sectors:
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Paints and coatings formulations
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Adhesives and sealants manufacturing
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Composite materials production
The compound's ability to modify surface properties makes it particularly valuable in applications requiring controlled wettability, adhesion, or surface functionality.
Synthetic Chemistry
As an intermediate in organic synthesis, Chloromethylphenethyltris(trimethylsiloxy)silane serves as a building block for creating more complex molecules. The reactive chloromethyl group provides a site for further chemical modifications through nucleophilic substitution reactions .
Chemistry of Trimethylsiloxy Compounds
The tris(trimethylsiloxy)silane structure present in Chloromethylphenethyltris(trimethylsiloxy)silane imparts specific chemical properties that are characteristic of this class of compounds.
Reactivity Patterns
Compounds containing the tris(trimethylsiloxy)silane moiety typically exhibit:
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Hydrolytic sensitivity, particularly in acidic or basic conditions
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Potential for siloxane bond formation through condensation reactions
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Ability to participate in coupling reactions with various functional groups
The reactivity of these compounds allows them to form stable bonds with substrates containing hydroxyl groups, which is the basis for their use as coupling agents.
Silane Coupling Mechanism
Like other silane coupling agents, Chloromethylphenethyltris(trimethylsiloxy)silane can undergo a series of reactions when used as a surface modifier:
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Hydrolysis of siloxane groups in presence of moisture
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Condensation to form oligomers
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Hydrogen bonding with substrate surface
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Covalent bond formation with the substrate through condensation reactions
This mechanism allows the compound to create a stable interface between inorganic and organic materials, explaining its utility in adhesion promotion and surface modification applications.
Related Research and Development
The family of compounds containing the tris(trimethylsiloxy)silane structure has been the subject of ongoing research and development in several areas:
Surface Science Applications
Research into tris(trimethylsiloxy)silane compounds has demonstrated their effectiveness in:
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Modifying critical surface tensions of substrates
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Creating hydrophobic coatings
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Improving adhesion between organic polymers and inorganic substrates
The ability to fine-tune surface properties makes these compounds valuable in applications requiring controlled wettability or adhesion.
Synthetic Applications
Compounds like Tris(trimethylsiloxy)silane have been utilized in:
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Lewis acid-catalyzed reactions
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Nucleophilic additions
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Cross-coupling chemistry
These applications highlight the versatility of the trimethylsiloxy silane framework in synthetic chemistry.
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